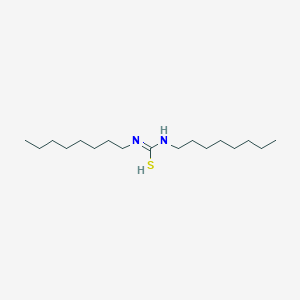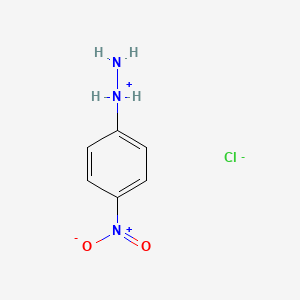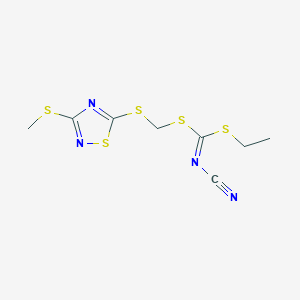
2-Hydroxybenzonitrile
Vue d'ensemble
Description
2-Hydroxybenzonitrile, also known as 2-Cyanophenol or o-Hydroxybenzonitrile, is an organic compound used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates . It has a molecular formula of C7H5NO and a molecular weight of 119.12 g/mol .
Synthesis Analysis
The synthesis of 2-Hydroxybenzonitrile can be achieved by reacting hydroxylamine with a 2-hydroxyarylaldehyde . Another method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . A green synthesis method has also been proposed, using ionic liquid as the recycling agent .Chemical Reactions Analysis
The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches . The reaction involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride . The ionic liquid [HSO3-b-Py]·HSO4 plays multiple roles of co-solvent, catalysis, and phase separation .Physical And Chemical Properties Analysis
2-Hydroxybenzonitrile is a white to light yellow crystalline powder . It has a density of 1.1052, a melting point of 92-95 °C, and a boiling point of 149 °C/14 mmHg . It is soluble in water and has a vapor pressure of 0.17Pa at 25°C .Applications De Recherche Scientifique
Synthesis of Methyl-(2-cyanophenoxy)acetate
2-Hydroxybenzonitrile can be used in the preparation of methyl-(2-cyanophenoxy)acetate .
Preparation of 3-amino-N-phenylbenzofuran-2-carboxamide
This compound can also be used to synthesize 3-amino-N-phenylbenzofuran-2-carboxamide .
Synthesis of 2-(2-oxo-2-phenylethoxy)benzonitrile
Another application of 2-Hydroxybenzonitrile is in the synthesis of 2-(2-oxo-2-phenylethoxy)benzonitrile .
Preparation of 3-amino-2-cyanobenzo[b]furane
It can also be used to prepare 3-amino-2-cyanobenzo[b]furane .
Directing Group for Meta-selective C-H Bond Alkenylation
2-Hydroxybenzonitrile can be used as a directing group for meta-selective C-H bond alkenylation .
Synthesis of CDK/GSK-3 Inhibitors
2-Cyanophenol is used in the synthesis of CDK/GSK-3 inhibitors, which are used as therapeutics in Alzheimer’s disease (AD) .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Hydroxybenzonitrile, also known as 2-Cyanophenol, is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that the compound can undergo deprotonation reactions . This suggests that it may interact with its targets by donating a proton, which could result in changes to the target’s structure or function. More detailed studies are required to fully understand this interaction.
Biochemical Pathways
The compound’s ability to undergo deprotonation reactions suggests that it may be involved in acid-base reactions within biochemical pathways
Result of Action
Given its potential to undergo deprotonation reactions , it may cause changes at the molecular level, possibly altering the function of its targets
Propriétés
IUPAC Name |
2-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZCERSEMVWNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041661 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxybenzonitrile | |
CAS RN |
611-20-1, 69481-42-1 | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069481421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Salicylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51RSM8K1VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-hydroxybenzonitrile?
A1: The molecular formula of 2-hydroxybenzonitrile is C7H5NO, and its molecular weight is 119.12 g/mol.
Q2: What spectroscopic data is available for 2-hydroxybenzonitrile?
A2: 2-Hydroxybenzonitrile has been characterized using various spectroscopic techniques, including infrared (IR) [ [], [] ], Raman [ [] ], UV-visible [ [], [] ], and NMR (Nuclear Magnetic Resonance) spectroscopy [ [], [] ]. These techniques provide information about its vibrational frequencies, electronic transitions, and structural properties.
Q3: Is 2-hydroxybenzonitrile stable in different solvents?
A3: 2-hydroxybenzonitrile shows good solubility in organic solvents like dimethylformamide (DMF) [ [], [], [] ], toluene [ [] ], and ethanol [ [] ]. Its stability in aqueous solutions has also been investigated in the context of photodegradation studies [ [], [] ].
Q4: How does the presence of a cyano group influence the photochemistry of 2-hydroxybenzonitrile compared to other substituted phenols?
A4: The cyano group in 2-hydroxybenzonitrile plays a crucial role in its photochemical behavior. Studies show that the presence of the cyano group leads to deprotonation of the lowest excited singlet state and an increase in the triplet lifetime [ [] ]. This influences the formation of reactive intermediates like triplet carbenes, which have been detected and characterized in photochemical studies [ [], [] ].
Q5: Are there any reported catalytic applications of 2-hydroxybenzonitrile?
A5: While 2-hydroxybenzonitrile itself might not be widely used as a catalyst, derivatives incorporating it, like nitrogen-doped carbons, have shown promising catalytic activity in oxygen reduction reactions [ [] ]. The presence of 2-hydroxybenzonitrile in the precursor for these materials influences their nitrogen content and porous structure, directly impacting their catalytic performance.
Q6: Have computational methods been employed to study the properties and reactions of 2-hydroxybenzonitrile?
A6: Yes, computational chemistry has played a vital role in understanding 2-hydroxybenzonitrile. Density functional theory (DFT) calculations have been used to study its conformational preferences, hydrogen bonding interactions with CO, and predict changes in vibrational characteristics upon complexation [ [], [] ]. High-level calculations like CBS-QB3 have been used to explore its photochemical pathways and the stability of reactive intermediates [ [] ].
Q7: How does the position of substituents on the phenol ring affect biological activity in compounds related to 2-hydroxybenzonitrile?
A7: The position of substituents on the phenol ring is crucial for biological activity. Studies on substituted phenols, including bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and its isomer 3,5-dibromo-2-hydroxybenzonitrile, demonstrate that even a subtle change in substitution pattern can significantly alter their photochemical behavior and degradation pathways [ [], [] ]. This highlights the importance of SAR in understanding the biological activity and environmental fate of these compounds.
Q8: How does the presence of halogens in 2-hydroxybenzonitrile derivatives affect their photochemical reactivity?
A8: Studies on halogenated derivatives of 2-hydroxybenzonitrile, such as 4-halogenophenols with a cyano substituent, have shown that the halogen atom influences the photochemical pathways [ [], [] ]. For instance, the presence of bromine or iodine can enhance the quantum yield of carbene formation through heavy-atom effects [ [] ].
Q9: What analytical techniques are employed to quantify 2-hydroxybenzonitrile and its metabolites?
A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the simultaneous quantification of 2-hydroxybenzonitrile and its metabolites in complex matrices like lettuce [ [] ]. This method offers high sensitivity and selectivity for the accurate determination of these compounds.
Q10: How is the dissolution of potassium bicarbonate in DMF monitored in relation to 2-cyanophenol?
A10: Researchers have indirectly studied the dissolution of potassium bicarbonate in DMF by monitoring its reaction with 2-cyanophenol [ [], [] ]. The deprotonation of 2-cyanophenol by dissolved potassium bicarbonate serves as an indicator of the dissolution process. Electrochemical detection at a platinum microdisk electrode or UV-visible spectroscopic analysis allows for monitoring the decrease in 2-cyanophenol concentration or the formation of the 2-cyanophenolate anion, respectively.
Q11: What is known about the environmental degradation of 2-hydroxybenzonitrile and its derivatives?
A11: 2-hydroxybenzonitrile and its derivatives can undergo photodegradation in the environment, particularly in aqueous solutions exposed to sunlight [ [] ]. This process can lead to the formation of various degradation products, and the specific pathways and products depend on the substitution pattern on the aromatic ring. Understanding these degradation pathways is crucial for assessing the environmental persistence and fate of these compounds.
Q12: What factors influence the dissolution rate of 2-hydroxybenzonitrile and its derivatives?
A12: The dissolution rate of 2-hydroxybenzonitrile and its derivatives can be influenced by factors like temperature, pH, and the presence of other substances in the medium [ [], [] ]. For instance, the dissolution of potassium bicarbonate, a strong inorganic base, in DMF is enhanced at elevated temperatures and can be further accelerated by the application of ultrasound [ [] ]. This enhanced dissolution, in turn, affects the rate of reactions involving 2-hydroxybenzonitrile, such as the deprotonation reaction used to monitor the dissolution process.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6H,7H,8H,9H-pyrido[2,3-b]1,6-naphthyridine](/img/structure/B7725036.png)



